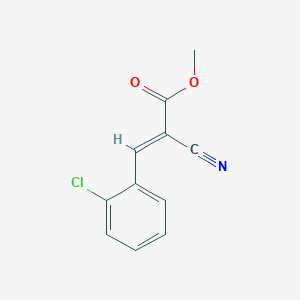Methyl 2-chloro-alpha-cyanocinnamate
CAS No.: 54440-98-1
Cat. No.: VC6483782
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54440-98-1 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 |
| IUPAC Name | methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |
| Standard InChI Key | MBUUIEJTXSMODJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=CC1=CC=CC=C1Cl)C#N |
Introduction
Structural and Molecular Characteristics
Methyl 2-chloro-α-cyanocinnamate belongs to the class of α,β-unsaturated esters, with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. Its IUPAC name, methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate, reflects the stereoelectronic arrangement critical to its reactivity. Key structural features include:
-
Chloro substituent at the ortho position of the phenyl ring, influencing electron distribution and steric interactions.
-
α-Cyano group, which enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.
-
Methyl ester, providing solubility in organic solvents and serving as a leaving group in transesterification reactions.
The compound’s planar geometry, confirmed via X-ray crystallography in analogous structures, promotes conjugation across the π-system, stabilizing transition states in cycloaddition and substitution reactions.
Synthetic Methodologies
Knoevenagel Condensation
The most viable route for synthesizing methyl 2-chloro-α-cyanocinnamate involves a Knoevenagel condensation between 2-chlorobenzaldehyde and methyl cyanoacetate. This one-step reaction is catalyzed by weak bases such as piperidine or ammonium acetate, typically conducted in ethanol or toluene under reflux.
Reaction Conditions:
-
Molar ratio: 1:1 aldehyde to methyl cyanoacetate.
-
Catalyst: 5 mol% piperidine.
-
Temperature: 80–100°C (solvent-dependent).
-
Yield: 70–85% after recrystallization.
Mechanistic Insights:
The base deprotonates methyl cyanoacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration forms the α,β-unsaturated ester. The stereoselectivity (E/Z ratio) depends on solvent polarity and temperature, with polar aprotic solvents favoring the thermodynamically stable E-isomer.
Industrial-Scale Production
Continuous flow reactors are employed industrially to enhance reproducibility and safety. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Residence time | 10–15 minutes | Minimizes side reactions |
| Temperature | 90°C | Balances kinetics/stability |
| Catalyst loading | 3 mol% | Cost-effective efficiency |
Purification via fractional distillation or column chromatography achieves >98% purity, critical for pharmaceutical intermediates.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chloro group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:
Conditions: DMF, 60°C, 12 hours. Yield: 65–75%.
Michael Additions
The α,β-unsaturated system participates in Michael additions with carbanions (e.g., Grignard reagents), yielding diastereomerically enriched products. Steric hindrance from the ortho-chloro group often dictates regioselectivity.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the double bond, yielding 2-chlorobenzoic acid derivatives.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing methyl 3-(2-chlorophenyl)-2-cyanopropanoate.
Spectroscopic Characterization
Critical spectral data for identification and purity assessment include:
Table 1: Key Spectroscopic Signatures
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 7.35–7.55 (m, 4H, Ar-H), δ 8.10 (s, 1H, CH=C) |
| ¹³C NMR | δ 167.5 (C=O), δ 115.5 (CN), δ 134.2 (C-Cl) |
| IR (cm⁻¹) | 2220 (C≡N), 1725 (C=O), 1600 (C=C) |
| UV-Vis (λmax) | 280 nm (π→π* transition) |
Industrial and Research Applications
| Application | Use Case | Advantage Over Analogs |
|---|---|---|
| Polymer Science | UV-curable resin component | Enhanced crosslinking density |
| Agrochemistry | Herbicide intermediate | Lower phytotoxicity |
| Pharmaceuticals | PDE4 inhibitor precursor | Improved metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume